molecular formula C16H12N2O3S B8656704 4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole

4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole

Cat. No.: B8656704
M. Wt: 312.3 g/mol
InChI Key: ALOVXHUPYZKONP-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

4-[(2-nitrophenoxy)methyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12N2O3S/c19-18(20)14-8-4-5-9-15(14)21-10-13-11-22-16(17-13)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

ALOVXHUPYZKONP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 10.7 g (0.08 mol) of 2-nitrophenol in 500 of acetone are added 19.0 g (0.08 mol) of 4-chloromethyl-2-phenylthiazole hydrochloride, 26.3 g (0.08 mol) of cesium carbonate, and 0.5 g of potassium iodide, and the slurry is heated to reflux for 20 hours. The mixture is filtered, and the filtrate is concentrated in vacuo to obtain a crystalline residue. Recrystallization from ethanol gives 16.7 g (67%) of crystals, m.p. 95° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
19 g
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reactant
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Name
cesium carbonate
Quantity
26.3 g
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reactant
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Quantity
0.5 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

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